molecular formula C13H16BNO5 B1371569 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid CAS No. 850593-02-1

1-(4-Boronobenzoyl)piperidine-4-carboxylic acid

Cat. No.: B1371569
CAS No.: 850593-02-1
M. Wt: 277.08 g/mol
InChI Key: URCVWENBDSHRDE-UHFFFAOYSA-N
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Description

1-(4-Boronobenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H16BNO5 and a molecular weight of 277.08 g/mol . This compound is characterized by the presence of a boron atom attached to a benzoyl group, which is further connected to a piperidine ring with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Boronobenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Boronobenzoyl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

1-(4-Boronobenzoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of boron, benzoyl, piperidine, and carboxylic acid functionalities, which provide a wide range of chemical and biological activities.

Properties

IUPAC Name

1-(4-boronobenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO5/c16-12(9-1-3-11(4-2-9)14(19)20)15-7-5-10(6-8-15)13(17)18/h1-4,10,19-20H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVWENBDSHRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657346
Record name 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850593-02-1
Record name 1-(4-Boronobenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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